2-(tert-ブチルカルバモイルメチル)-4-ヒドロキシ-3,5-ジメチルピリジン

概要

説明

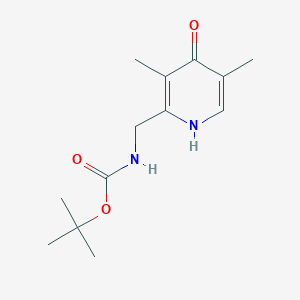

The compound “tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, carbamates are typically synthesized through the reaction of alcohols with isocyanates .Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), which is substituted with hydroxy and methyl groups. It would also include a carbamate group attached to the pyridine ring via a methylene bridge .Chemical Reactions Analysis

Carbamates, in general, can undergo a variety of reactions, including hydrolysis and reactions with amines .科学的研究の応用

N-Boc保護アニリンの合成

この化合物は、N-Boc保護アニリンのパラジウム触媒合成に使用されます 。Boc(tert-ブチルオキシカルボニル)基は、アミンを保護するために有機合成で用いられる一般的な保護基です。これは特に、アミノ基を保護して不要な副反応を防ぐ必要があるペプチド合成において役立ちます。

四置換ピロールの合成

これは、C-3位にエステルまたはケトン基で官能化された四置換ピロールの合成における前駆体として役立ちます 。ピロールは、多くの医薬品や有機材料の一部である重要な複素環式化合物です。

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds have been found to inhibit enzymes such as β-secretase and acetylcholinesterase . These enzymes play crucial roles in the development of Alzheimer’s disease by contributing to the formation of amyloid plaques .

Mode of Action

Similar compounds have been shown to prevent the aggregation of amyloid beta peptide (aβ) and the formation of fibrils (faβ) from aβ 1-42 . This suggests that the compound may interact with its targets to inhibit their activity, thereby preventing the progression of Alzheimer’s disease.

Biochemical Pathways

Given its potential role as an inhibitor of β-secretase and acetylcholinesterase, it may impact the amyloidogenic pathway involved in alzheimer’s disease . This pathway involves the cleavage of amyloid precursor protein (APP) by β-secretase, resulting in the production of Aβ peptides that aggregate to form plaques .

Result of Action

Similar compounds have been shown to prevent the aggregation of aβ and the formation of fibrils (faβ) from aβ 1-42 . This suggests that the compound may help reduce the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease.

生化学分析

Biochemical Properties

tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit β-secretase and acetylcholinesterase, which are crucial enzymes in the pathogenesis of Alzheimer’s disease . The inhibition of these enzymes prevents the aggregation of amyloid beta peptides, thereby reducing the formation of amyloid fibrils. This interaction is primarily due to the binding of the compound to the active sites of these enzymes, leading to a decrease in their activity.

Cellular Effects

The effects of tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate on various cell types and cellular processes are profound. In astrocytes, for example, this compound has demonstrated protective activity against amyloid beta-induced toxicity . It reduces the levels of pro-inflammatory cytokines such as TNF-α and decreases the production of free radicals. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors involved in these processes.

Molecular Mechanism

At the molecular level, tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate exerts its effects through several mechanisms. It binds to the active sites of β-secretase and acetylcholinesterase, inhibiting their activity and preventing the formation of amyloid fibrils . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and block substrate access. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that the compound can maintain its protective effects on cellular function for several days, although its efficacy may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against neurotoxicity and inflammation . At higher doses, it may cause adverse effects such as toxicity and organ damage. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate: is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown into various metabolites . These metabolites may have different biological activities and can influence metabolic flux and metabolite levels in the body. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in specific tissues, such as the brain, where it exerts its therapeutic effects. Its distribution is influenced by factors such as lipid solubility, molecular size, and the presence of transport proteins.

Subcellular Localization

tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate: is localized in various subcellular compartments, including the cytoplasm and the nucleus . Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments. Post-translational modifications and targeting signals may direct the compound to specific organelles, where it can exert its effects on cellular processes.

特性

IUPAC Name |

tert-butyl N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-8-6-14-10(9(2)11(8)16)7-15-12(17)18-13(3,4)5/h6H,7H2,1-5H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFVWNAXYABXFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate](/img/structure/B1413662.png)

![1-[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413673.png)

![Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate](/img/structure/B1413678.png)

![N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B1413682.png)